molecular formula C11H14Cl2N2O B11953575 N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea

N-(sec-butyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B11953575
M. Wt: 261.14 g/mol
InChI Key: JVWXVCRPLMKZFQ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a sec-butyl group and a 3,4-dichlorophenyl group, making it unique in its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of sec-butylamine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(sec-butyl)-N’-(3,4-dichlorophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.

Scientific Research Applications

N-(sec-butyl)-N’-(3,4-dichlorophenyl)urea has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-N’-(3,4-dichlorophenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(sec-butyl)-N’-(3,4-dichlorophenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(sec-butyl)-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

1-butan-2-yl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C11H14Cl2N2O/c1-3-7(2)14-11(16)15-8-4-5-9(12)10(13)6-8/h4-7H,3H2,1-2H3,(H2,14,15,16)

InChI Key

JVWXVCRPLMKZFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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